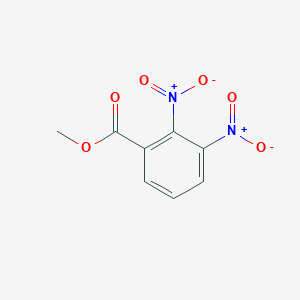

Methyl 2,3-dinitrobenzoate

Description

Contextual Significance within Nitroaromatic Chemistry

Nitroaromatic compounds are a cornerstone of organic chemistry, valued for their versatile reactivity and as precursors for a vast array of functional materials, including dyes, polymers, and pharmaceuticals. The significance of compounds like methyl dinitrobenzoates lies in the powerful electron-withdrawing nature of the two nitro (NO₂) groups. These groups profoundly influence the electron density of the aromatic ring and the reactivity of other substituents.

In methyl 2,3-dinitrobenzoate, the presence of two adjacent nitro groups creates a unique electronic and steric environment. Unlike isomers such as methyl 3,5-dinitrobenzoate (B1224709), where the substituents are symmetrically placed, the ortho- and meta-positioning in the 2,3-isomer results in an altered spatial arrangement and a reduction in molecular symmetry. This arrangement leads to significant electronic deactivation of the aromatic ring, making it highly resistant to electrophilic aromatic substitution. echemi.comstackexchange.com Furthermore, the proximity of the nitro groups induces considerable steric strain, which can distort the planarity of the molecule and influence its crystal packing and physical properties. acs.org

Role in Contemporary Organic Synthesis Paradigms

The utility of a chemical compound in organic synthesis is often dictated by its reactivity, stability, and accessibility. While many nitroaromatic compounds are pivotal intermediates, methyl 2,3-dinitrobenzoate is less commonly employed in synthetic applications compared to its isomers. This is largely attributable to the severe steric hindrance imposed by the two adjacent nitro groups and their proximity to the methyl ester functionality.

This steric crowding presents several challenges:

Reduced Reactivity: The ortho-nitro group, in particular, can sterically shield the methyl ester group, potentially hindering reactions such as hydrolysis or transesterification. Similarly, the aromatic ring is deactivated and sterically hindered, making nucleophilic aromatic substitution reactions, a common pathway for functionalizing nitroaromatics, difficult to achieve without harsh reaction conditions. vulcanchem.comresearchgate.net

Synthetic Difficulty: The direct synthesis of methyl 2,3-dinitrobenzoate through the nitration of methyl benzoate (B1203000) or methyl 2-nitrobenzoate (B253500) is challenging. The directing effects of the ester and nitro groups favor the formation of other isomers, making the targeted synthesis of the 2,3-isomer low-yielding and impractical for many applications.

In contrast, isomers like methyl 3,5-dinitrobenzoate are widely used as derivatizing agents for alcohols due to their well-defined reactivity and the crystalline nature of the resulting esters. The limited and challenging reactivity profile of methyl 2,3-dinitrobenzoate has thus relegated it to a compound of more theoretical than practical interest in mainstream organic synthesis.

Scope of Academic Inquiry for Methyl 2,3-Dinitrobenzoate

Given the synthetic challenges and low reactivity, extensive experimental research on methyl 2,3-dinitrobenzoate is scarce. The academic inquiry into this specific molecule is therefore primarily theoretical and computational. Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the properties of molecules that are difficult to synthesize or handle. vulcanchem.combohrium.com

The scope of academic research for methyl 2,3-dinitrobenzoate is likely to include:

Computational Modeling: DFT and other ab initio methods can be used to calculate and predict the compound's fundamental properties, such as its optimized molecular geometry, vibrational frequencies (IR spectra), and electronic structure. acs.org These theoretical studies can elucidate the extent of steric strain and its impact on bond lengths and angles.

Reactivity and Mechanistic Studies: Theoretical models can be employed to map potential energy surfaces for various reactions, providing insight into reaction barriers and mechanisms without performing the actual experiments. This allows for a comparative analysis of its reactivity against other dinitrobenzoate isomers.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts), which would be essential for the characterization of the compound if it were to be synthesized.

Such theoretical investigations are valuable for building a comprehensive understanding of structure-property relationships across the entire family of dinitrobenzoate isomers, highlighting how the specific placement of functional groups can dramatically alter chemical behavior.

Data Tables

Table 1: Physicochemical Properties of Methyl Dinitrobenzoate Isomers

This table presents a comparison of known physical properties for various methyl dinitrobenzoate isomers. Data for the 2,3-isomer is largely theoretical due to a lack of experimental reports.

| Property | Methyl 2,3-Dinitrobenzoate | Methyl 2,4-Dinitrobenzoate | Methyl 2,6-Dinitrobenzoate | Methyl 3,5-Dinitrobenzoate |

| Molecular Formula | C₈H₆N₂O₆ | C₈H₆N₂O₆ | C₈H₆N₂O₆ | C₈H₆N₂O₆ |

| Molecular Weight | 226.14 g/mol | 226.14 g/mol | 226.14 g/mol | 226.14 g/mol |

| Melting Point | Not Reported | 69-71 °C | 118–120 °C vulcanchem.com | 107–109 °C |

| Appearance | Not Reported | - | Yellow Crystalline Solid vulcanchem.com | White to off-white powder |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2,3-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)5-3-2-4-6(9(12)13)7(5)10(14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVECQSXVBHHMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310962 | |

| Record name | Methyl 2,3-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-83-2 | |

| Record name | Methyl 2,3-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42087-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations of Methyl 2,3 Dinitrobenzoate

Classical and Contemporary Synthetic Routes

The preparation of methyl 2,3-dinitrobenzoate can be approached from different starting materials, utilizing classical and more modern synthetic techniques.

Esterification Reactions of Dinitrobenzoic Acid Precursors

One of the fundamental methods for synthesizing methyl 2,3-dinitrobenzoate is through the esterification of a corresponding dinitrobenzoic acid. This process involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst.

Recent research has explored novel and efficient methods for esterification. For instance, carbon disulfide has been utilized as a coupling agent for the esterification of various carboxylic acids, including dinitrobenzoic acid, with alcohols, providing excellent yields under metal- and acid-free conditions. rsc.org Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activating agent, often in the presence of a catalyst like dimethylaminopyridine (DMAP), to facilitate the esterification. jocpr.com

While direct esterification of dinitrobenzoic acid is a viable route, the nitration of methyl benzoate (B1203000) is often considered a more satisfactory method for preparing related compounds like methyl m-nitrobenzoate. orgsyn.org The choice of method can depend on the availability of starting materials and desired purity of the final product. For instance, glycerol (B35011) esters of nitrobenzoic acid have been prepared by heating a nitrobenzoic acid with glycerol in the presence of an acid catalyst and an entraining liquid to remove water. google.com

| Precursor | Reagent(s) | Catalyst/Conditions | Product | Reference |

| 2-Methyl-3,5-dinitrobenzoic acid | Methanol (B129727) (MeOH) | Sulfuric Acid (H₂SO₄), reflux | Methyl 2-methyl-3,5-dinitrobenzoate | nih.gov |

| 2-Nitro-3-methylbenzoic acid | Methanol (MeOH), Thionyl chloride (SOCl₂) | Reflux | Methyl 2-nitro-3-methylbenzoate | prepchem.com |

| 3,5-Dinitrobenzoic acid | 2-Hydroxyethyl methacrylate | Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | Polymer-bound 3,5-dinitrobenzoate (B1224709) | jocpr.com |

| Dinitrobenzoic acid | Alcohols | Carbon disulfide (CS₂) | Dinitrobenzoate esters | rsc.org |

Nitration Reactions of Methyl Benzoate Derivatives

The introduction of nitro groups onto an aromatic ring through electrophilic aromatic substitution is a cornerstone of synthesizing nitroaromatic compounds. The nitration of methyl benzoate and its derivatives is a common method to produce dinitrobenzoates. rsc.orgproprep.com This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). proprep.comstudylib.netgrabmyessay.com

The reaction conditions, particularly temperature, must be carefully controlled to achieve the desired level of nitration and to influence the regioselectivity of the substitution. grabmyessay.comquizlet.com For example, the nitration of methyl benzoate to form methyl m-nitrobenzoate is a well-established procedure. orgsyn.orgchemhume.co.uksavemyexams.com Increasing the reaction temperature can lead to the formation of dinitrated products. proprep.com

A variation of this method involves using acetic anhydride (B1165640) instead of sulfuric acid as a catalyst, which has been shown to improve reaction selectivity and yield in the preparation of methyl 3-methyl-2-nitrobenzoate from methyl 3-methylbenzoate. google.com

| Starting Material | Reagent(s) | Conditions | Major Product(s) | Reference(s) |

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15°C | Methyl m-nitrobenzoate | orgsyn.orgrsc.orgchemhume.co.uk |

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Higher temperatures | Dinitrobenzoic esters | proprep.com |

| Methyl 3-methylbenzoate | 95% HNO₃, Acetic anhydride | Ice bath, then 15-20°C | Methyl 3-methyl-2-nitrobenzoate and Methyl 3-methyl-4-nitrobenzoate | google.com |

Halogenation and Nitro-Group Introduction Strategies

In some synthetic pathways, halogenation is employed as a strategic step to direct the subsequent introduction of nitro groups or to serve as a precursor for other functional groups. For instance, the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate involves the bromination of methyl 2-methyl-3-nitrobenzoate using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. google.com

Furthermore, the introduction of a nitro group can be followed by other transformations. For example, 2-amino-3-nitro-benzoic acid methyl ester can be brominated to yield the corresponding bromo-substituted compound. These strategies highlight the versatility of combining halogenation and nitration reactions to achieve specific substitution patterns on the benzene (B151609) ring.

Regioselectivity and Stereochemical Control in Synthesis

The control of isomer formation is a critical aspect of synthesizing substituted aromatic compounds. In the context of methyl 2,3-dinitrobenzoate, regioselectivity, which dictates the position of the incoming nitro groups, is of paramount importance.

Directing Effects of Substituents on Aromatic Nitration

The existing substituents on the benzene ring play a crucial role in determining the position of subsequent electrophilic aromatic substitution reactions, such as nitration. pressbooks.pubmasterorganicchemistry.comwikipedia.org These directing effects are a consequence of the electronic properties of the substituents, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). lumenlearning.com

Substituents are broadly classified as activating or deactivating groups. Activating groups increase the rate of reaction compared to benzene and are typically ortho-, para-directors. pressbooks.pubmasterorganicchemistry.com Deactivating groups decrease the reaction rate and are generally meta-directors, with the exception of halogens which are deactivating but ortho-, para-directing. pressbooks.pubmasterorganicchemistry.comlibretexts.org

The ester group (-COOCH₃) in methyl benzoate is a deactivating, meta-directing group. masterorganicchemistry.com This is because the carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic. rsc.org The deactivation is more pronounced at the ortho and para positions, leading to preferential attack of the nitronium ion at the meta position. rsc.org

| Substituent Type | Effect on Reactivity | Directing Effect | Examples | Reference(s) |

| Activating Groups | Increase reaction rate | Ortho, Para | -OH, -OR, -NH₂, Alkyl groups | pressbooks.pubmasterorganicchemistry.com |

| Deactivating Groups | Decrease reaction rate | Meta | -NO₂, -CN, -CO₂H, -CO₂R, -CHO | pressbooks.pubmasterorganicchemistry.comlibretexts.org |

| Deactivating Groups (Halogens) | Decrease reaction rate | Ortho, Para | -F, -Cl, -Br, -I | pressbooks.publibretexts.org |

Control of Positional Isomer Formation

The formation of specific positional isomers is crucial in chemical synthesis. federalregister.gov In the nitration of substituted benzoates, the interplay of electronic and steric effects governs the distribution of the resulting isomers. wikipedia.org

For the synthesis of dinitrobenzoates, the position of the first nitro group influences the position of the second. For example, in the nitration of nitrobenzene, the nitro group itself is a strong deactivating and meta-directing group, leading to the formation of m-dinitrobenzene. pressbooks.pub Similarly, when nitrating methyl benzoate, the initial product is predominantly methyl 3-nitrobenzoate. rsc.org A second nitration would then be directed by both the ester group (meta-directing) and the existing nitro group (meta-directing).

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and efficiency of methyl 2,3-dinitrobenzoate synthesis, careful control over reaction conditions is essential.

The traditional and most common method for producing dinitrobenzoate compounds is through nitration using a combination of concentrated nitric acid and sulfuric acid. scribd.commissouri.edu In this process, sulfuric acid acts as a catalyst, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the key electrophile that attacks the benzene ring. scribd.comumkc.edu The ratio of these two acids is a critical factor in the effectiveness of this catalytic system.

Modern approaches have explored the use of solid acid catalysts as a safer and more environmentally friendly alternative to corrosive liquid acids. mdpi.com These solid catalysts, such as zeolites, sulfated zirconia, and metal-modified montmorillonite, offer several advantages, including easier separation from the reaction mixture, potential for reuse, and a reduction in hazardous waste. researchgate.net For instance, research has shown that catalysts like Ni(CH₃COO)₂·4H₂O can influence the conversion and selectivity in nitration reactions under mild conditions. researchgate.net Other systems, like using dinitrogen pentoxide (DNP) in a liquefied tetrafluoroethane (B1211177) medium, have also been developed, offering high yields under mild conditions with minimal acidic waste. nih.gov

| Catalyst System | Advantages | Disadvantages |

| Mixed Acid (H₂SO₄/HNO₃) | High reactivity, well-established method. | Highly corrosive, produces significant acid waste. researchgate.net |

| Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Reusable, easy to separate, less corrosive, eco-friendly. mdpi.comresearchgate.net | May require specific conditions to achieve high activity. |

| Dinitrogen Pentoxide (DNP) | Eco-friendly, high yields, minimal waste. nih.gov | Requires specialized setup for handling DNP. |

The choice of solvent plays a significant role in the nitration of methyl benzoate. In the classic mixed-acid method, concentrated sulfuric acid often serves as both the catalyst and the solvent, as it can dissolve both the methyl benzoate and the nitrating agent. missouri.edu

In alternative methods, various solvents are used. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be beneficial in nitration reactions using N-nitrosaccharin, affording high yields. nih.gov Acetonitrile (B52724) has also been used in conjunction with certain catalysts. nih.gov The development of solvent-free reaction conditions is a key goal in green chemistry, and some microwave-assisted reductions of nitroaromatic compounds have been achieved without any solvent. nih.govnih.gov In some cases, a two-phase system of ethyl acetate (B1210297) and water with a phase transfer catalyst has been employed to facilitate the reaction. researchgate.net

Pressure is not usually a primary variable in laboratory-scale liquid-phase nitration, which is typically performed at atmospheric pressure. However, in industrial-scale operations, especially those involving continuous flow reactors, pressure can become an important factor for controlling reaction kinetics and ensuring safety. Some syntheses of related compounds have been performed in sealed autoclaves under elevated temperature and pressure, but this is less common for the direct nitration of methyl benzoate. nih.gov

Green Chemistry Principles in Methyl 2,3-Dinitrobenzoate Synthesis

Applying the principles of green chemistry to the synthesis of methyl 2,3-dinitrobenzoate aims to create a more sustainable and environmentally conscious process. researchgate.netrsc.org

A significant focus of green chemistry in this area is the substitution of hazardous materials with more benign alternatives. researchgate.net This involves moving away from the traditional, highly corrosive mixed-acid system that generates large volumes of acidic waste. researchgate.net

Eco-friendly catalysts include solid acids like zeolites, clays, and various metal oxides, which are non-corrosive, reusable, and easily separated from the reaction mixture. mdpi.comresearchgate.net For example, ferric sulfate (B86663) has been demonstrated as a reusable solid catalyst for esterification reactions. researchgate.net The use of magnetically retrievable nanocatalysts, such as those supported on iron oxide, also represents a significant advancement in creating sustainable catalytic processes. rsc.org

Alternative nitrating agents are also being explored. Dinitrogen pentoxide (DNP) is considered an eco-friendly option as it can be used in near-stoichiometric amounts, drastically reducing acid waste. nih.gov Another green approach involves using sodium nitrite (B80452) in the presence of peroxy compounds like H₂O₂ as catalysts, which are environmentally safe and economically viable. researchgate.net

| Green Alternative | Principle of Green Chemistry | Benefit |

| Solid Acid Catalysts | Use of catalysts, safer chemistry | Reusable, reduced waste, less corrosive. mdpi.comresearchgate.net |

| Dinitrogen Pentoxide (DNP) | Atom economy, waste prevention | Minimal acidic waste, high yields. nih.gov |

| Sodium Nitrite/Peroxy Compounds | Use of safer chemicals | Environmentally safe reagents, mild conditions. researchgate.net |

| Microwave-Assisted Synthesis | Energy efficiency | Drastically reduced reaction times, often higher yields. rsc.orgsciepub.com |

Microwave-assisted synthesis is a key technology in green chemistry that can significantly improve the efficiency of chemical reactions. rsc.org By directly heating the reactant molecules, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. researchgate.netnih.govsciepub.com

This technique offers several advantages for the synthesis of nitroaromatic compounds:

Reduced Reaction Time: Reactions can be completed in as little as 5 minutes. nih.govsciepub.com

Increased Yields: Yields often exceed 90%. nih.gov

Energy Efficiency: Microwave heating is more energy-efficient than conventional methods. rsc.org

Solvent-Free Conditions: In some cases, reactions can be carried out without a solvent, further reducing environmental impact. nih.govnih.gov

Studies have shown the successful application of microwave irradiation for transesterification to produce dinitrobenzoates and for the reduction of nitroaromatic compounds, highlighting its potential for a greener synthesis of methyl 2,3-dinitrobenzoate. nih.govsciepub.com

Mechanistic Investigations of Chemical Transformations Involving Methyl 2,3 Dinitrobenzoate

Electrophilic Aromatic Substitution Mechanisms

While the two nitro groups and the methyl ester group are deactivating towards electrophilic aromatic substitution (EAS), these reactions can still occur under forcing conditions. The mechanism follows a well-established three-step pathway. masterorganicchemistry.comlibretexts.orgbyjus.com The synthesis of dinitrobenzoates typically involves the nitration of a substituted benzene (B151609) precursor. For instance, the formation of methyl m-nitrobenzoate is achieved by nitrating methyl benzoate (B1203000). orgsyn.orgscribd.comrsc.org Further nitration would be directed by the existing substituents.

The initial step in the nitration of an aromatic ring is the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. byjus.commasterorganicchemistry.comaiinmr.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. scribd.comaiinmr.com

Equation for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ quora.com

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This step is generally the slow, rate-determining step of the reaction because it disrupts the stability of the aromatic system. masterorganicchemistry.comlibretexts.org In a molecule already containing deactivating groups like methyl 2,3-dinitrobenzoate, this attack is significantly slower than for benzene itself. rutgers.edu

The attack of the electrophile on the aromatic ring results in the formation of a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. libretexts.orgpreprints.orguoanbar.edu.iq In this intermediate, the electrophile is attached to one of the ring carbons via a new sigma bond, and the positive charge is delocalized across the remaining five carbons of the ring, primarily at the ortho and para positions relative to the point of attack. uoanbar.edu.iqresearchgate.netvaia.com

When considering the nitration of a precursor like methyl 3-nitrobenzoate, both the ester and the nitro group are meta-directing. scribd.compreprints.org This is because attack at the ortho or para positions would result in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing group, which is highly unfavorable. vaia.com Therefore, the incoming electrophile is directed to the positions meta to the existing substituents. For methyl 3-nitrobenzoate, this would lead to substitution at the 5-position (para to the nitro group and meta to the ester) or the 2-position (ortho to the nitro group and meta to the ester). The formation of the 2,3-dinitro isomer from a 3-nitro precursor is a documented outcome in related systems. researchgate.net

| Position of Attack | Key Resonance Structures of Arenium Ion | Stability | Reasoning |

|---|---|---|---|

| Ortho/Para | Positive charge is placed on the carbon bearing an electron-withdrawing group. | Highly Destabilized | Direct juxtaposition of positive charge and an electron-withdrawing group is energetically unfavorable. vaia.com |

| Meta | Positive charge is not placed on the carbon bearing an electron-withdrawing group. | Less Destabilized (Favored) | Avoids the highly destabilizing resonance structures associated with ortho/para attack. rutgers.eduvaia.com |

The final step of the EAS mechanism is the rapid removal of a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.combyjus.com This deprotonation is typically carried out by a weak base present in the reaction mixture, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule. masterorganicchemistry.com The removal of the proton restores the carbon-carbon double bond, thereby re-establishing the highly stable aromatic π-system. masterorganicchemistry.commasterorganicchemistry.com This step is energetically favorable due to the large resonance energy of the aromatic ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways

In stark contrast to its deactivation towards electrophiles, the electron-deficient nature of the ring in methyl 2,3-dinitrobenzoate makes it highly susceptible to attack by nucleophiles. This reactivity is the basis for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org

The most prevalent mechanism for nucleophilic aromatic substitution on activated rings is the SNAr addition-elimination pathway. wikipedia.orgsemanticscholar.orgresearchgate.net This process occurs in two distinct steps:

Nucleophilic Addition: A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a suitable leaving group (such as a halide or, in some cases, a nitro group). This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgsemanticscholar.orgnumberanalytics.com The aromaticity of the ring is temporarily broken in this step.

Elimination of the Leaving Group: The Meisenheimer complex then eliminates the leaving group, taking its bonding electrons with it. This step restores the aromaticity of the ring and results in the net substitution of the leaving group by the nucleophile. libretexts.org

The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the subsequent expulsion of the leaving group, depending on the specific reactants and reaction conditions. semanticscholar.orgresearchgate.netscirp.org

The feasibility and rate of SNAr reactions are critically dependent on the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgnumberanalytics.combyjus.com The nitro group is one of the most powerful activating groups for this type of reaction. wikipedia.orgbyjus.com

The activating role of the nitro groups in a molecule like methyl 2,3-dinitrobenzoate is twofold:

Inductive Withdrawal: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the aromatic ring through the sigma bond framework. This effect increases the ring's electrophilicity (electron-poor character), making it more attractive to incoming nucleophiles. numberanalytics.com

Resonance Stabilization: The nitro groups play a crucial role in stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgnumberanalytics.com When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation and thereby accelerating the reaction. wikipedia.orglibretexts.org

In methyl 2,3-dinitrobenzoate, the nitro group at the 2-position is ortho to the C1 carbon (bearing the ester) and the C3 carbon. The nitro group at the C3 position is meta to C1 and ortho to C2 and C4. If a leaving group were present at C1, the ortho nitro group (at C2) would provide powerful resonance stabilization for a Meisenheimer complex.

| Reaction Type | Key Intermediate | Role of Nitro Groups | Rate-Determining Step |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Carbocation) | Deactivating / Destabilizing | Formation of the Arenium Ion masterorganicchemistry.comlibretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (Anion) | Activating / Stabilizing | Formation of Meisenheimer Complex or Leaving Group Expulsion semanticscholar.orgresearchgate.net |

Ester Hydrolysis and Transesterification Mechanisms

The transformation of the ester functional group in aromatic compounds is a cornerstone of organic synthesis. For Methyl 2,3-dinitrobenzoate, the strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the ester moiety.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. ucoz.com

Under basic conditions, the hydrolysis, often termed saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govarkat-usa.org This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. The presence of two electron-withdrawing nitro groups on the benzene ring of Methyl 2,3-dinitrobenzoate makes the carbonyl carbon even more electron-deficient and thus more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (-OCH3) as the leaving group and forming 2,3-dinitrobenzoic acid. In a basic medium, the acidic proton of the carboxylic acid is abstracted, driving the reaction to completion. ucoz.com While the BAC2 mechanism is most common, other pathways like BAC1, BAL1, and BAL2 exist but are less frequent. ucoz.comepa.gov

Acid-catalyzed hydrolysis generally follows a bimolecular acyl-oxygen cleavage (AAC2) mechanism, which is the reverse of Fischer esterification. youtube.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, methanol (B129727) is eliminated as the leaving group, and subsequent deprotonation yields 2,3-dinitrobenzoic acid and regenerates the acid catalyst. youtube.com For sterically hindered esters or those with carbocation-stabilizing groups, a unimolecular (AAL1) mechanism may be observed, but this is less common for simple methyl esters. ucoz.com

Studies on related compounds, such as 2-aminobenzoate (B8764639) esters, have shown that neighboring functional groups can participate in the hydrolysis mechanism. For instance, the amino group in methyl 2-aminobenzoate can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis compared to its para-substituted analogue. iitd.ac.in While Methyl 2,3-dinitrobenzoate lacks such a participating group, this highlights the sensitivity of the hydrolysis mechanism to the substituent pattern on the aromatic ring.

Transesterification

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can also be catalyzed by acid or base. masterorganicchemistry.comrsc.org

In a base-catalyzed transesterification, an alkoxide (e.g., ethoxide, RO-) acts as the nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com For Methyl 2,3-dinitrobenzoate, reaction with an alcohol (R'OH) in the presence of a base would lead to the formation of a new ester (2,3-dinitrophenyl R'-ester). The mechanism is a two-step addition-elimination sequence via a tetrahedral intermediate, similar to basic hydrolysis. masterorganicchemistry.com

Acid-catalyzed transesterification follows a sequence of protonation, nucleophilic addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com The reaction is initiated by protonation of the carbonyl oxygen. The new alcohol (R'OH) then attacks the activated carbonyl carbon. After a series of proton transfers, the original alcohol (methanol) is eliminated, and the final product is formed upon deprotonation. masterorganicchemistry.com

Research on various ester systems has demonstrated that the efficiency of transesterification can be influenced by steric and electronic factors. For example, electron-withdrawing groups on aromatic esters generally increase their reactivity toward nucleophiles, a principle that applies to Methyl 2,3-dinitrobenzoate. tubitak.gov.tr The choice of catalyst is also crucial, with various methods developed, including the use of alkoxyzinc salts which mediate chemoselective transesterification. tubitak.gov.tr

Table 1: General Mechanisms of Ester Hydrolysis

| Mechanism | Description | Catalyst | Key Steps |

|---|

| BAC2 | Base-catalyzed, Bimolecular, Acyl-oxygen cleavage | Base (e.g., OH-) | 1. Nucleophilic attack by OH- on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide leaving group. | | AAC2 | Acid-catalyzed, Bimolecular, Acyl-oxygen cleavage | Acid (e.g., H3O+) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H2O. 3. Proton transfer. 4. Elimination of alcohol leaving group. | This table presents generalized mechanisms applicable to esters, including Methyl 2,3-dinitrobenzoate. ucoz.comepa.govyoutube.com

Reductive Transformations of Nitro Groups

The reduction of nitroaromatic compounds is a fundamental transformation that yields various valuable products, including nitroso compounds, hydroxylamines, and amines. The specific outcome depends on the reducing agent and reaction conditions.

The reduction of a nitro group generally proceeds in a stepwise manner, involving a total of six electrons to convert the nitro group (-NO2) to an amino group (-NH2). The pathway typically involves the formation of a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) intermediate, which is then further reduced to the amine. orientjchem.orgresearchgate.net

Catalytic Hydrogenation Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as Palladium on carbon (Pd/C), is a common method for reducing nitro groups. orientjchem.org The reaction mechanism involves the successive addition of hydrogen molecules. The transformation from a nitro compound to an aniline (B41778) derivative occurs via the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. orientjchem.org In the case of dinitro compounds like Methyl 2,3-dinitrobenzoate, the reduction can sometimes be controlled to selectively reduce one nitro group over the other, or to proceed to the diamino compound, Methyl 2,3-diaminobenzoate. The selectivity can be influenced by the catalyst, solvent, and reaction conditions.

Chemical Reduction A variety of chemical reducing agents can also be employed. The electrochemical reduction of nitro compounds has been studied, showing a process that involves a series of one-electron additions and chemical steps, with the nitroso compound being a key intermediate. researchgate.net The bioreduction of nitroaromatics can also occur, where a single-electron transfer leads to a nitro anion radical. This radical can be converted to the nitroso compound and subsequently to the corresponding hydroxylamine. scielo.br

For compounds with multiple nitro groups, such as 1,3,5-trinitrobenzene, the presence of additional nitro groups facilitates the reduction of the first nitro group due to the increased electron deficiency of the ring. fiu.edu This principle suggests that the reduction of Methyl 2,3-dinitrobenzoate would be facile. The relative positions of the nitro groups and the ester group can lead to regioselectivity in the reduction, although specific studies on the 2,3-isomer are less common than for other isomers. The reduction of the nitro groups in the related Methyl 2,6-dinitrobenzoate using hydrogen over a palladium catalyst is known to produce Methyl 2,6-diaminobenzoate. vulcanchem.com

An interesting transformation observed in some ortho-nitrobenzylidene systems is a reductive-oxidative rearrangement. While not a direct reduction of the nitro group itself, the reaction involves the reduction of the nitro group coupled with oxidation at another part of the molecule, facilitated by the presence of multiple electron-withdrawing groups. fiu.edu

Table 2: General Pathway for Nitro Group Reduction

| Starting Group | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Nitro (-NO2) | Nitroso (-NO) | Hydroxylamino (-NHOH) | Amino (-NH2) |

This table outlines the general sequence of intermediates in the reduction of an aromatic nitro group to an amine. orientjchem.orgresearchgate.net

Advanced Spectroscopic Characterization of Methyl 2,3 Dinitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Methyl 2,3-dinitrobenzoate is expected to provide key insights into its substitution pattern. The molecule contains two distinct types of protons: those on the aromatic ring and those of the methyl ester group.

Aromatic Region: The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) are chemically non-equivalent and are significantly influenced by the strong electron-withdrawing effects of the two adjacent nitro groups and the methyl ester group. This deshielding effect would shift their resonance signals to a lower field, typically expected in the range of δ 7.5-9.0 ppm.

H-6: This proton is ortho to one nitro group (at C-2) and would likely appear as a doublet of doublets, split by H-5 (³J, typical aromatic coupling) and H-4 (⁴J, smaller meta coupling).

H-4: This proton is ortho to the other nitro group (at C-3) and would also be expected to appear as a doublet of doublets, split by H-5 (³J coupling) and H-6 (⁴J coupling).

H-5: This proton is situated between H-4 and H-6 and would be anticipated to resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants), split by both adjacent protons.

Aliphatic Region: The methyl group (-OCH₃) of the ester function is not coupled to any other protons and would therefore appear as a sharp singlet. Its chemical shift is expected to be in the typical range for a methyl ester, around δ 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for Methyl 2,3-Dinitrobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~8.0 - 8.5 | dd | ³J(H4-H5) ≈ 7-9 Hz, ⁴J(H4-H6) ≈ 1-3 Hz |

| H-5 | ~7.6 - 8.0 | t (or dd) | ³J(H5-H4) ≈ 7-9 Hz, ³J(H5-H6) ≈ 7-9 Hz |

| H-6 | ~8.2 - 8.8 | dd | ³J(H6-H5) ≈ 7-9 Hz, ⁴J(H6-H4) ≈ 1-3 Hz |

| -OCH₃ | ~3.9 - 4.1 | s | N/A |

Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum of Methyl 2,3-dinitrobenzoate is expected to display eight distinct signals, corresponding to each unique carbon atom. The chemical shifts are heavily influenced by the nature of the substituents. pearson.com

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of δ 162-168 ppm. hw.ac.uk

Aromatic Carbons: The six aromatic carbons will have varied chemical shifts.

The carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-3) will be significantly deshielded. researchgate.net

The carbon attached to the ester group (C-1) will also be downfield.

The remaining carbons (C-4, C-5, C-6) will resonate at higher fields relative to the substituted carbons, but still within the typical aromatic region (δ 120-150 ppm). mdpi.comwisc.edu

Methoxy (B1213986) Carbon: The methyl carbon of the ester group (-OCH₃) is the most shielded and will appear at the highest field, typically around δ 53-55 ppm. hw.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl 2,3-Dinitrobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162 - 168 |

| C-1 | 130 - 135 |

| C-2 | 148 - 152 |

| C-3 | 147 - 151 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| -OCH₃ | 53 - 55 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Methyl 2,3-dinitrobenzoate, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons. Specifically, a correlation would be observed between H-4 and H-5, and between H-5 and H-6, confirming their connectivity along the aromatic ring. The absence of a correlation between H-4 and H-6 would support their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would show cross-peaks linking H-4 to C-4, H-5 to C-5, and H-6 to C-6. It would also definitively correlate the methyl proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the substitution pattern by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). Key expected correlations for Methyl 2,3-dinitrobenzoate would include:

A cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.

Correlations from H-4 to carbons C-2, C-3, C-5, and C-6, which would help to place the C-3 nitro group.

Correlations from H-6 to carbons C-1, C-2, C-4, and C-5, which would help to place the C-2 nitro group.

These long-range correlations provide an unambiguous map of the molecular framework. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus, is a powerful tool for directly probing the nitrogen atoms in a molecule. huji.ac.il

For Methyl 2,3-dinitrobenzoate, the ¹⁵N NMR spectrum would be expected to show two distinct signals, one for each of the chemically non-equivalent nitro groups at the C-2 and C-3 positions. The chemical shifts for aromatic nitro groups typically fall within a well-defined range. nih.govresearchgate.net The precise positions would be sensitive to the electronic environment and steric interactions with the adjacent ester and nitro functionalities. Given the challenges of ¹⁵N NMR, obtaining a spectrum with a good signal-to-noise ratio might require isotopic enrichment or the use of sensitivity-enhancement techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). huji.ac.il

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org

The FTIR spectrum of Methyl 2,3-dinitrobenzoate would be dominated by strong absorptions corresponding to the nitro and ester groups. sciencing.com

Nitro (NO₂) Group Vibrations: The two nitro groups give rise to two very strong and characteristic absorption bands:

Asymmetric Stretch (νas): Expected in the region of 1520-1560 cm⁻¹. study.combrainly.com

Symmetric Stretch (νs): Expected in the region of 1340-1370 cm⁻¹. study.comresearchgate.net The presence of two strong bands in these regions is a clear indicator of a dinitroaromatic compound.

Ester Group Vibrations: The methyl ester group has several distinct vibrational modes:

Carbonyl (C=O) Stretch: A very strong and sharp band is expected around 1720-1740 cm⁻¹. chegg.com

C-O Stretch: A strong band corresponding to the C-O single bond stretch is anticipated in the 1250-1300 cm⁻¹ region.

Aromatic Ring Vibrations:

C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region. brainly.com

C-N Vibrations: The stretching vibration of the C-NO₂ bond typically appears as a weaker band in the 800-900 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for Methyl 2,3-Dinitrobenzoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Ester C=O Stretch | 1720 - 1740 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Nitro NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Nitro NO₂ Symmetric Stretch | 1340 - 1370 | Very Strong |

| Ester C-O Stretch | 1250 - 1300 | Strong |

| C-N Stretch | 800 - 900 | Weak-Medium |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of Methyl 2,3-dinitrobenzoate, complementing infrared spectroscopy data. The Raman spectrum is characterized by distinct bands corresponding to the vibrations of the nitro groups, the aromatic ring, and the methyl ester functionality. Analysis of related nitroaromatic compounds indicates that the symmetric and asymmetric stretching vibrations of the NO2 groups are prominent features. researchgate.net Vibrations of the methyl group, such as C-H stretching and deformation modes, are also observable. scirp.org The aromatic ring gives rise to several characteristic bands, including C-C stretching and C-H in-plane and out-of-plane bending vibrations.

Interactive Data Table: Characteristic Raman Shifts for Methyl 2,3-Dinitrobenzoate (Predicted based on related compounds)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | ~1530-1560 | Strong intensity band characteristic of the nitro group. |

| NO₂ Symmetric Stretch | ~1340-1355 | Very strong intensity band, often the most prominent in the spectrum of nitroaromatics. scirp.org |

| C=O Stretch (Ester) | ~1715-1730 | Stretching vibration of the carbonyl group in the methyl ester. |

| Aromatic C-C Stretch | ~1450-1600 | Multiple bands corresponding to the stretching of the benzene ring. |

| C-N Stretch | ~850-900 | Stretching vibration of the bond connecting the nitro group to the aromatic ring. |

| Ring Breathing Mode | ~1000 | A symmetric vibration of the entire benzene ring. |

Analysis of Nitro Group Stretching Modes

The vibrational modes of the nitro (–NO₂) group are particularly important for the characterization of energetic compounds like Methyl 2,3-dinitrobenzoate. nih.gov These modes are typically strong and easily identifiable in vibrational spectra. The two most significant modes are the asymmetric and symmetric stretches.

Asymmetric Stretching (νas): This mode involves the two oxygen atoms of the nitro group moving in opposite directions relative to the nitrogen atom along the N-O bond axis. For nitroaromatic compounds, this vibration typically appears in the 1500–1570 cm⁻¹ region of the infrared and Raman spectra. researchgate.netresearchgate.net Its precise frequency can be influenced by the electronic effects of other substituents on the aromatic ring. nih.gov

Symmetric Stretching (νs): In this mode, both oxygen atoms move in phase, stretching and compressing the N-O bonds simultaneously. This vibration results in a very strong absorption in the infrared spectrum, typically found in the 1300–1370 cm⁻¹ range for nitroaromatics. researchgate.netresearchgate.netchegg.com

The positions of these bands are sensitive to the molecular environment and the presence of other functional groups, which can alter the electron density distribution within the molecule. nih.gov

Interactive Data Table: Nitro Group Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Asymmetric Stretch (νas) | 1500 - 1570 | Involves out-of-phase stretching of the N-O bonds. researchgate.net |

| Symmetric Stretch (νs) | 1300 - 1370 | Involves in-phase stretching of the N-O bonds. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. libretexts.org For Methyl 2,3-dinitrobenzoate, the spectrum is dominated by the electronic transitions associated with the nitroaromatic system. The benzene ring, the two nitro groups, and the methyl ester group all act as chromophores—parts of the molecule that absorb light. tanta.edu.eg

The primary electronic transitions observed are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of aromatic and other unsaturated systems. In nitroaromatics, these transitions are typically intense and occur at shorter wavelengths.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and ester groups) to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. youtube.com

The presence of two nitro groups, which are strong electron-withdrawing groups, and the methyl ester group on the benzene ring causes a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene. slideshare.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. The molecular formula of Methyl 2,3-dinitrobenzoate is C₈H₆N₂O₆, corresponding to a molecular weight of approximately 226.14 g/mol . sigmaaldrich.comnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and exact molecular formula of a compound. For Methyl 2,3-dinitrobenzoate (C₈H₆N₂O₆), the calculated monoisotopic mass is 226.0226 Da. HRMS can distinguish this exact mass from other ions with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the compound's identity.

Electron Impact Ionization (EI) and Electrospray Ionization (ESI)

Different ionization techniques can be employed to generate ions from Methyl 2,3-dinitrobenzoate for mass spectrometric analysis. nih.gov

Electron Impact Ionization (EI): In EI, the sample is bombarded with high-energy electrons, which causes the ejection of an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). chemguide.co.uk This is a "hard" ionization technique that imparts significant energy to the molecule, often leading to extensive fragmentation. The EI mass spectrum of a related compound, methyl 3-nitrobenzoate, shows a prominent peak for the molecular ion. nih.gov

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or adduct ions, such as sodium adducts ([M+Na]⁺), with minimal fragmentation. nih.govnih.gov This method is particularly useful for confirming the molecular weight of the compound. For dinitroaromatic compounds, ESI can be used to form stable adduct ions that are less prone to dissociation compared to their protonated counterparts. nih.govresearchgate.net

Fragmentation Pathways and Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" that can be used for structural confirmation. chemguide.co.uk Under Electron Impact (EI) ionization, the energetically unstable molecular ion of Methyl 2,3-dinitrobenzoate is expected to undergo a series of fragmentation reactions. chemguide.co.uk Postulated fragmentation pathways for aromatic esters and nitro compounds include: libretexts.org

Loss of a methoxy radical (•OCH₃): Cleavage of the ester C-O bond results in the formation of a dinitrobenzoyl cation.

M⁺• → [M - 31]⁺

Loss of a nitro group (•NO₂): Cleavage of a C-N bond leads to the loss of a nitro radical.

M⁺• → [M - 46]⁺

Loss of nitric oxide (•NO): This can occur from a nitro group, often followed by other rearrangements.

M⁺• → [M - 30]⁺

Loss of the entire ester group: Fragmentation can lead to the loss of •COOCH₃.

M⁺• → [M - 59]⁺

The analysis of these characteristic fragment ions and their relative abundances allows for the confirmation of the different structural components of the molecule—the dinitro-substituted benzene ring and the methyl ester group. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for Methyl 2,3-Dinitrobenzoate

| Ion Description | Proposed Formula | Mass-to-Charge Ratio (m/z) |

| Molecular Ion | [C₈H₆N₂O₆]⁺• | 226 |

| Loss of •OCH₃ | [C₇H₃N₂O₅]⁺ | 195 |

| Loss of •NO₂ | [C₈H₆NO₄]⁺• | 180 |

| Loss of •COOCH₃ | [C₆H₃N₂O₄]⁺ | 167 |

| Loss of •OCH₃ and CO | [C₆H₃N₂O₄]⁺ | 167 |

| Loss of two •NO₂ groups | [C₈H₆O₂]⁺• | 134 |

X-ray Crystallography for Solid-State Molecular Architecture

No data available.

Determination of Crystal System and Space Group

No data available.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

No data available.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

No data available.

Packing Arrangements and Supramolecular Assemblies

No data available.

Based on a comprehensive search for scientific literature, specific computational and theoretical studies focusing solely on Methyl 2,3-dinitrobenzoate are not available. Research and published data providing quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or Mulliken population analysis, for this particular isomer could not be located.

The available literature details computational studies for other related isomers, such as methyl 3,5-dinitrobenzoate (B1224709) and methyl 2-methyl-3,5-dinitrobenzoate, but this information is not applicable to the distinct chemical structure and properties of methyl 2,3-dinitrobenzoate.

Therefore, it is not possible to provide the detailed, scientifically accurate article as requested under the specified outline due to the absence of dedicated research on this specific compound in the public domain.

Computational Chemistry and Theoretical Studies of Methyl 2,3 Dinitrobenzoate

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity and intermolecular interactions. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density.

For Methyl 2,3-dinitrobenzoate, the MEP map is expected to be dominated by the strong electron-withdrawing nature of the two adjacent nitro (-NO₂) groups and the methyl ester (-COOCH₃) group.

Negative Regions: The most electron-rich areas, depicted in shades of red and yellow, are anticipated to be localized on the oxygen atoms of the two nitro groups and the carbonyl oxygen of the ester group. These regions represent the most likely sites for electrophilic attack. Studies on dinitrobenzene isomers confirm that high negative potential is concentrated on the nitro group oxygens. researchgate.netwalisongo.ac.id

Positive Regions: Electron-deficient areas, shown in blue, are expected to be found around the hydrogen atoms of the aromatic ring. Furthermore, a significant region of positive potential (a π-hole) is predicted above and below the nitrogen atoms of the nitro groups, making them susceptible to nucleophilic interactions. researchgate.net

Reactivity Implications: The MEP map would indicate that the molecule has several sites prone to interaction. The negative potential on the oxygen atoms suggests they can act as hydrogen bond acceptors. The juxtaposition of the two nitro groups at the ortho and meta positions, along with the ester group, would create a highly polarized and asymmetric charge distribution across the molecule, influencing its crystal packing and interaction with other molecules.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT), predicts the infrared (IR) and Raman spectra of a molecule. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the peaks observed in experimental spectra. While a specific calculated spectrum for Methyl 2,3-dinitrobenzoate is not available, the expected vibrational modes can be assigned based on characteristic frequencies for its functional groups found in related molecules like methyl benzoate (B1203000) and aromatic nitro compounds. researchgate.netdoi.org

The key vibrational modes for Methyl 2,3-dinitrobenzoate are predicted as follows:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic ring. doi.org |

| Methyl C-H Stretch | -CH₃ (ester) | 2800 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. researchgate.net |

| C=O Stretch | Carbonyl (ester) | ~1725 | A strong, characteristic absorption due to the stretching of the carbonyl double bond. arxiv.org |

| Asymmetric NO₂ Stretch | Nitro Groups | 1530 - 1570 | Asymmetric stretching of the nitrogen-oxygen bonds in the two -NO₂ groups. doi.org |

| Symmetric NO₂ Stretch | Nitro Groups | 1340 - 1370 | Symmetric stretching of the nitrogen-oxygen bonds in the two -NO₂ groups. doi.org |

| C-O-C Stretch | Ether linkage (ester) | ~1280 | Stretching vibrations of the C-O single bonds within the ester functional group. researchgate.net |

| C-C Ring Stretch | Benzene Ring | 1430 - 1575 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. researchgate.net |

| NO₂ Deformation | Nitro Groups | ~514 | In-plane bending or scissoring motion of the -NO₂ groups. doi.org |

The data in this table is interactive. You can sort and filter it for better analysis.

The presence of two adjacent, bulky nitro groups would likely introduce steric hindrance, potentially causing slight shifts in these characteristic frequencies compared to less crowded isomers like Methyl 3,5-dinitrobenzoate (B1224709).

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties, making them valuable for applications in photonics and optoelectronics. doi.orgnih.gov The NLO response in organic materials arises from the polarization of electrons in π-bonding orbitals. doi.org Aromatic nitro compounds are a well-studied class of materials known for their NLO activity. doi.org

The molecular structure of Methyl 2,3-dinitrobenzoate possesses the key features for potential NLO activity:

A π-conjugated system provided by the benzene ring.

Strong electron-accepting groups (two -NO₂ groups and the -COOCH₃ group) that induce significant charge asymmetry.

The delocalization of π-electrons across the molecule leads to polarization, and the presence of powerful electron-withdrawing groups enhances this effect, which is a prerequisite for a significant NLO response. nih.gov

The first-order hyperpolarizability (β or β₀) is a tensor quantity that measures the second-order NLO response of a molecule. A non-zero β value is essential for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β, it must lack a center of inversion.

Computational studies on related dinitroaromatic compounds have demonstrated significant first hyperpolarizability values. For instance:

meta-Dinitrobenzene , a structurally related compound, has been the subject of detailed computational studies to determine its electronic and vibrational contributions to first hyperpolarizability. researchgate.net

2,4-Dinitrophenol was calculated to have a first-order static hyperpolarizability 8.4 times greater than that of urea, a standard reference material for NLO studies. doi.org

While a calculated value for Methyl 2,3-dinitrobenzoate is not available, its inherent structural asymmetry, arising from the 1,2,3-substitution pattern on the benzene ring, strongly suggests it would possess a significant first-order hyperpolarizability. The arrangement of three electron-withdrawing groups on one side of the molecule creates a large dipole moment and a highly asymmetric electron distribution, which are key drivers for a strong NLO response.

| Compound | Relative First Hyperpolarizability (β) | Note |

| Urea | 1 (Reference) | Standard NLO material |

| 2,4-Dinitrophenol | 8.4 x Urea | High NLO response doi.org |

| meta-Dinitrobenzene | Significant calculated β value | Subject of detailed NLO computation researchgate.net |

This interactive table compares the NLO response of related compounds.

The relationship between molecular structure and NLO properties is a cornerstone of materials science. In nitroaromatic compounds, several factors are critical:

Nature and Position of Substituents: The NLO response is highly dependent on the electronic nature of the substituent groups and their positions on the aromatic ring. researchgate.net In Methyl 2,3-dinitrobenzoate, all three substituents are electron-withdrawing. This differs from the classic "push-pull" system, where electron-donating and electron-accepting groups are placed at opposite ends of a π-system to maximize ICT. nih.gov

Intramolecular Charge Transfer (ICT): The NLO response is directly linked to the efficiency of charge transfer across the molecule. nih.gov In Methyl 2,3-dinitrobenzoate, the benzene ring acts as the π-bridge, and the substituents act as electron "sinks," polarizing the π-electron cloud. The efficiency of this polarization directly impacts the magnitude of the NLO properties.

Applications of Methyl 2,3 Dinitrobenzoate As an Organic Building Block

Precursor in Complex Organic Molecule Synthesis

While the application of the 2,3-dinitro isomer is not as extensively documented as other isomers like methyl 3,5-dinitrobenzoate (B1224709) or methyl 2-methyl-3-nitrobenzoate, its structure suggests a significant role as a precursor for intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Isoquinolines, Cinnolines)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com The synthesis of these structures often relies on starting materials that contain strategically placed nitrogen functionalities. Dinitroaromatic compounds are key precursors for creating bicyclic nitrogen heterocycles through reactions that typically involve the reduction of one or both nitro groups to form amino groups, which can then participate in intramolecular cyclization reactions.

Although specific examples detailing the use of Methyl 2,3-dinitrobenzoate in the synthesis of indoles, isoquinolines, or cinnolines are not prominently featured in available research, the general principles of heterocyclic synthesis support its potential in this area. For instance, related compounds such as methyl 2-methyl-3-nitrobenzoate are used as starting materials for synthesizing lenalidomide (B1683929) precursors, demonstrating the utility of nitro-substituted benzoates in building complex heterocyclic systems. google.com

Development of Specialty Chemicals and Advanced Materials

The development of specialty chemicals and advanced materials often requires intermediates with specific electronic and functional properties. Aromatic nitro compounds are well-established precursors for a range of materials, including dyes, polymers, and energetic materials, due to the versatile chemistry of the nitro group. aiinmr.com While direct applications of Methyl 2,3-dinitrobenzoate in this context are not widely reported, its structural relative, Methyl 2-methyl-3,5-dinitrobenzoate, is noted as an intermediate in the synthesis of various isocoumarins, highlighting the role of such dinitro esters in creating specialized chemical compounds. nih.govresearchgate.netnih.gov

Role in Multi-Step Synthetic Strategies

In multi-step synthesis, the selection of intermediates that allow for controlled and sequential chemical transformations is crucial. Methyl 2,3-dinitrobenzoate offers multiple reactive sites that can be addressed in a stepwise manner.

Functional Group Transformations and Derivatizations

The primary functional group transformations for Methyl 2,3-dinitrobenzoate involve the reduction of its nitro groups and modifications of the ester group. The two nitro groups can potentially be reduced selectively to nitro-amino, diamino, or other partially reduced functionalities like nitroso or hydroxylamino groups, depending on the reagents and reaction conditions. These transformations are fundamental in preparing a wide array of substituted benzene (B151609) derivatives that serve as intermediates in drug discovery and materials science. epfl.ch

Esterification and Amidation Reactions

The formation of Methyl 2,3-dinitrobenzoate itself is achieved through the esterification of 2,3-dinitrobenzoic acid. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, is a common method for synthesizing methyl esters of nitrobenzoic acids. study.comorgsyn.orgtruman.edu

Conversely, the methyl ester group of Methyl 2,3-dinitrobenzoate can undergo further reactions. One important transformation is amidation, where the ester is converted into an amide. Modern synthetic methods have been developed for the direct amidation of esters using nitroarenes, which could provide a pathway for converting dinitrobenzoate esters into their corresponding amides in a single step. epfl.ch

Stereoselective and Asymmetric Synthesis Applications

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. chemrxiv.org While there is a lack of specific research demonstrating the use of Methyl 2,3-dinitrobenzoate in stereoselective applications, closely related compounds have been successfully employed in this field.

For example, research has shown that methyl 2-methyl-3,5-dinitrobenzoates can be used as building blocks in catalytic asymmetric conjugate addition reactions. acs.orgnih.govacs.org In these studies, chiral rhodium catalysts facilitated the vinylogous Michael addition of the dinitrobenzoate derivatives to unsaturated ketones, producing optically pure compounds with high enantiomeric excess. acs.orgnih.govacs.org These findings suggest that dinitrobenzoate structures, in general, have potential as substrates in the development of new asymmetric methodologies.

Advanced Analytical Methodologies for Methyl 2,3 Dinitrobenzoate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and determining the purity of individual compounds. For Methyl 2,3-dinitrobenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools.

HPLC is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds. The development of a robust HPLC method for Methyl 2,3-dinitrobenzoate involves a systematic approach to optimize separation from potential impurities and related substances. Given the compound's structure, which includes a non-polar aromatic ring and polar nitro groups, reversed-phase HPLC is the most common and effective mode of separation. linklab.grchromatographyonline.com

Method development typically begins with screening different stationary phases and mobile phase compositions to achieve adequate retention and selectivity. chromatographyonline.com The goal is to find conditions that provide a retention factor (k) ideally between 2 and 10 for the main peak, ensuring it is well-retained but elutes in a reasonable time. oonops.eu A gradient elution, where the mobile phase composition is changed over time, is often employed to separate impurities with a wide range of polarities. ekb.eg Validation of the developed method is performed according to guidelines, such as those from the International Conference on Harmonization (ICH), to ensure specificity, linearity, accuracy, and precision. ekb.eg

Table 1: Typical Starting Parameters for HPLC Method Development for Methyl 2,3-Dinitrobenzoate

| Parameter | Typical Condition | Rationale |

| Chromatographic Mode | Reversed-Phase | Suitable for moderately non-polar analytes soluble in polar organic solvents. linklab.gr |

| Stationary Phase | C18 or C8 silica (B1680970) | Provides hydrophobic interactions necessary for retention. chromatographyonline.com |

| Column Dimensions | 150-250 mm length, 4.6 mm ID | Standard analytical dimensions offering good resolution. linklab.gr |

| Particle Size | 3 µm or 5 µm | Balances efficiency and backpressure for standard HPLC systems. linklab.gr |

| Mobile Phase A | Water (often with buffer, e.g., phosphate (B84403) or formate) | The weak solvent in reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | The strong organic solvent used to elute the analyte. chromatographyonline.com |

| Detection | UV-Vis Detector (e.g., 254 nm) | The dinitroaromatic structure is a strong chromophore, allowing for sensitive UV detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 5-20 µL | A typical volume for analytical HPLC. |

GC-MS is a highly sensitive and specific technique well-suited for volatile and thermally stable compounds like Methyl 2,3-dinitrobenzoate. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. shimadzu.com This approach is particularly valuable for identifying and quantifying trace-level impurities, including potential genotoxic isomers or byproducts from synthesis. amazonaws.com

In a typical GC-MS analysis, the sample is injected into a heated port to vaporize the analyte, which is then carried by an inert gas through a capillary column. shimadzu.com The column, often coated with a non-polar stationary phase like dimethyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. amazonaws.com After separation, the molecules enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific mass fragments characteristic of the target analyte. amazonaws.com

Table 2: Example GC-MS Operating Conditions for Analysis of Related Nitroaromatic Compounds

| Parameter | Typical Condition | Rationale |

| GC Column | Capillary column (e.g., SPB-1, HP-5MS) | Fused silica columns with non-polar phases (e.g., 100% dimethyl polysiloxane) are effective for separating nitroaromatic isomers. amazonaws.comcdc.gov |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25-1.0 µm film thickness | Standard dimensions providing high separation efficiency. amazonaws.comcdc.gov |

| Carrier Gas | Helium | Inert gas commonly used in GC-MS. amazonaws.com |

| Oven Program | Temperature gradient (e.g., hold at 180°C, then ramp to 220°C) | A programmed temperature increase is used to elute compounds with different boiling points effectively. amazonaws.com |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns, while SIM provides higher sensitivity for quantifying known analytes. amazonaws.com |

The success of an HPLC separation hinges on the appropriate selection of the column and the fine-tuning of the mobile phase. linklab.gr

Column Selection:

Stationary Phase Chemistry: For Methyl 2,3-dinitrobenzoate, a C18 (octadecylsilane) bonded phase is a common first choice due to its strong hydrophobicity and wide applicability. chromatographyonline.com Other phases, such as C8 or Phenyl, may be used to alter selectivity if co-elution with impurities occurs.

Particle Size: Columns with 5 µm particles are robust and widely used. For higher resolution or faster analysis, columns with smaller particles (e.g., <3 µm) can be employed, though this requires instrumentation capable of handling higher backpressures. linklab.gr

Pore Size: For a small molecule like Methyl 2,3-dinitrobenzoate, standard pore sizes of 60-120 Å are appropriate. oonops.eu

Mobile Phase Optimization: The mobile phase composition directly controls the retention and selectivity of the separation. oonops.eu

Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity. Acetonitrile is generally a stronger solvent in reversed-phase LC and can provide different elution orders for closely related compounds compared to methanol. chromatographyonline.com

pH Control: While Methyl 2,3-dinitrobenzoate itself is neutral, the ionization state of acidic or basic impurities can be controlled by adjusting the mobile phase pH with buffers. This can dramatically alter their retention and improve separation from the main compound. chromatographyonline.com

Additives: Small amounts of additives like formic acid or triethylamine (B128534) can be used to improve peak shape, especially if secondary interactions occur between analytes and the silica support. chromatographyonline.comekb.eg

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. This can be done to increase detection sensitivity, improve chromatographic behavior, or enhance ionization for mass spectrometry.